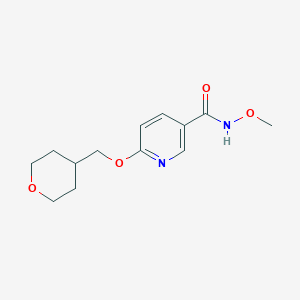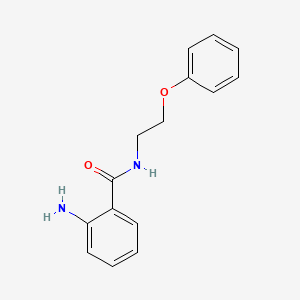
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" is a complex molecule that may be related to a class of compounds designed for their potential therapeutic applications, particularly in the context of prodrugs and cytotoxic agents for cancer treatment. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, synthesis, and molecular structures.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a related compound, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, involves the reaction of an aziridinyl dinitrobenzamide with oxygen to yield the nitroso compound and hydrogen peroxide, followed by reduction with biological reducing agents . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods may provide a framework for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and the optimized geometric bond lengths and bond angles were compared with DFT values . Such analyses are crucial for understanding the electronic properties and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be influenced by their reduction potentials and the presence of functional groups capable of undergoing specific reactions. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide is influenced by the presence of nitro groups, which can be enzymatically reduced to amine or hydroxylamine derivatives . Similarly, the compound may undergo specific chemical reactions based on its functional groups, such as the nitrobenzyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are important for their biological activity. For instance, the stability of the hydroxylamine derivatives of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide is a key factor in their cytotoxicity . The interplay of molecular, molecular-electronic, and supramolecular structures can also affect the properties of compounds like N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives . These aspects would be relevant for the analysis of the physical and chemical properties of the compound .
Aplicaciones Científicas De Investigación
Reductive Chemistry and Hypoxia-selective Cytotoxicity
Research on compounds structurally related to N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide reveals their potential as hypoxia-selective cytotoxins. These compounds, through bioreductive activation, exhibit selective toxicity towards hypoxic tumor cells. This process involves enzymatic reduction of nitro groups under low oxygen conditions, leading to the formation of cytotoxic intermediates capable of damaging cancer cells preferentially in hypoxic environments. Studies on these mechanisms help in understanding and enhancing the drug's efficacy in targeting hypoxic tumor areas, minimizing damage to healthy, oxygenated tissues (Palmer et al., 1995).
Bioactivation and DNA Crosslinking
Further investigation into the bioactivation of related compounds underlines the transformation of these prodrugs into active metabolites capable of inducing DNA-DNA interstrand crosslinking, a lethal form of DNA damage for cancer cells. This activation process is mediated by specific enzymes, highlighting the importance of understanding enzyme-substrate interactions for optimizing therapeutic strategies. Such insights contribute to the development of more effective cancer treatments by enabling targeted activation within tumors, thereby reducing systemic toxicity (Knox et al., 1991).
Synthesis and Structural Optimization
Research on the synthesis of regioisomers and analogs of compounds similar to N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide provides insights into structural features that influence hypoxic cell cytotoxicity. These studies focus on optimizing the therapeutic window of such compounds by balancing cytotoxic potency against hypoxic cancer cells with reduced toxicity towards normal, oxygenated cells. Structural modifications aim to enhance the drug's selectivity and efficacy as part of a broader strategy to improve cancer treatment outcomes (Palmer et al., 1996).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves the condensation of 4-nitrobenzyl mercaptan with 5,6-dimethoxy-2,4-diaminopyrimidine, followed by acylation with 3,4-dimethoxybenzoyl chloride and reduction of the nitro group to an amino group.", "Starting Materials": [ "4-nitrobenzyl mercaptan", "5,6-dimethoxy-2,4-diaminopyrimidine", "3,4-dimethoxybenzoyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzyl mercaptan with 5,6-dimethoxy-2,4-diaminopyrimidine in the presence of hydrochloric acid to form N-(4-nitrobenzyl)thio-5,6-dimethoxy-2,4-diaminopyrimidine", "Step 2: Acylation of N-(4-nitrobenzyl)thio-5,6-dimethoxy-2,4-diaminopyrimidine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine to form N-(4-nitrobenzyl)thio-6-oxo-5,6-dihydropyrimidine-4-carboxamide-3,4-dimethoxybenzoate", "Step 3: Reduction of the nitro group in N-(4-nitrobenzyl)thio-6-oxo-5,6-dihydropyrimidine-4-carboxamide-3,4-dimethoxybenzoate with sodium borohydride in the presence of methanol to form N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate", "Step 4: Hydrolysis of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate with sodium hydroxide to form N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide", "Step 5: Extraction of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide with ethyl acetate and purification by recrystallization from methanol and water" ] } | |
Número CAS |
868228-20-0 |
Nombre del producto |
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
Fórmula molecular |
C20H19N5O6S |
Peso molecular |
457.46 |
Nombre IUPAC |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19N5O6S/c1-30-14-8-5-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-3-6-13(7-4-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |
Clave InChI |
QXTOGNINDZMGBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)


![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)
![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)
![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)